molecular formula C4H10N4O B14330038 N-Nitroso-N''-propylguanidine CAS No. 106984-35-4

N-Nitroso-N''-propylguanidine

Cat. No.: B14330038
CAS No.: 106984-35-4
M. Wt: 130.15 g/mol
InChI Key: ARBYVFXPTALOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N’-propylguanidine is an organic compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N’-propylguanidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of propylamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction typically proceeds under mild conditions and yields the desired nitrosamine compound.

Industrial Production Methods

Industrial production of N-Nitroso-N’-propylguanidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N’-propylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Nitroso-N’-propylguanidine involves its interaction with cellular macromolecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation can result in mutations and potentially lead to carcinogenesis . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and other metabolic enzymes .

Properties

CAS No.

106984-35-4

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

1-nitroso-2-propylguanidine

InChI

InChI=1S/C4H10N4O/c1-2-3-6-4(5)7-8-9/h2-3H2,1H3,(H3,5,6,7,9)

InChI Key

ARBYVFXPTALOGK-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(N)NN=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.